molecular formula C11H13BrOZn B14893486 4-[(3-Butenyloxy)methyl]phenylZinc bromide

4-[(3-Butenyloxy)methyl]phenylZinc bromide

Cat. No.: B14893486
M. Wt: 306.5 g/mol
InChI Key: PBWHIOGTVYAMHL-UHFFFAOYSA-M
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Description

4-[(3-butenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[(3-butenyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3-butenyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-butenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Cross-coupling reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions.

    Substitution reactions: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is typically a biaryl compound or a substituted alkene .

Scientific Research Applications

4-[(3-butenyloxy)methyl]phenylzinc bromide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the palladium catalyst, which then couples with the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13BrOZn

Molecular Weight

306.5 g/mol

IUPAC Name

bromozinc(1+);but-3-enoxymethylbenzene

InChI

InChI=1S/C11H13O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,5-8H,1,3,9-10H2;1H;/q-1;;+2/p-1

InChI Key

PBWHIOGTVYAMHL-UHFFFAOYSA-M

Canonical SMILES

C=CCCOCC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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